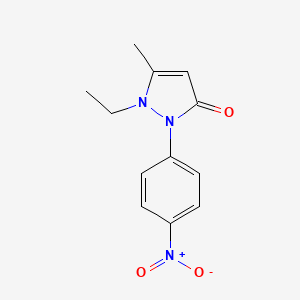![molecular formula C12H11N3O3 B12902128 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 105223-88-9](/img/structure/B12902128.png)
1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3, a nitrophenyl group at position 4, and an ethanone group at position 1 of the pyrazole ring. The compound’s molecular formula is C12H11N3O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazole can be synthesized by reacting hydrazine hydrate with acetylacetone in the presence of an acid catalyst.
Nitration: The phenyl group on the pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Acylation: Finally, the ethanone group is introduced at position 1 of the pyrazole ring through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Carboxy-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the ethanone group at position 1.
1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: Contains an amino group instead of a nitro group.
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the nitro group on the phenyl ring.
Uniqueness
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of both the nitro group and the ethanone group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
105223-88-9 |
|---|---|
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
Clave InChI |
KOJMENTVAHIMKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


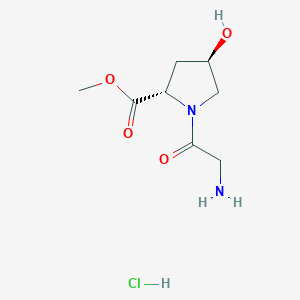
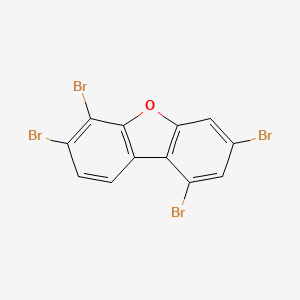
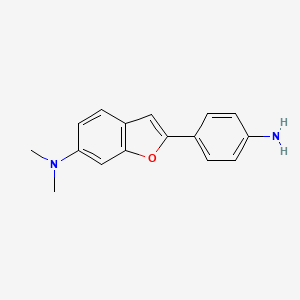
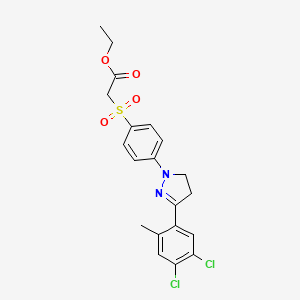
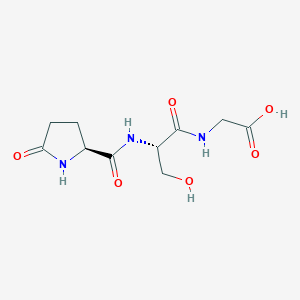
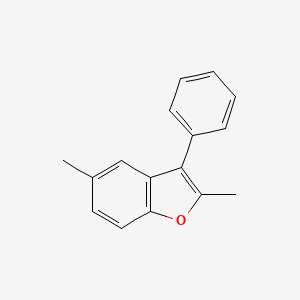
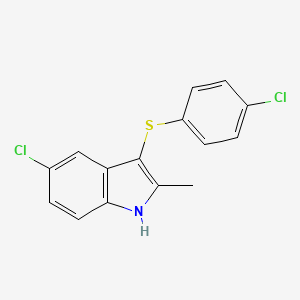
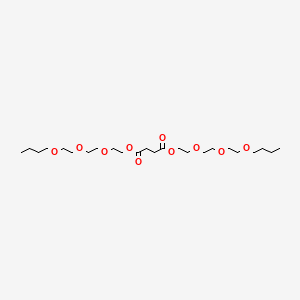
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)

![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
